molecular formula C9H19ClN2O B1528870 2-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride CAS No. 1236262-72-8

2-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride

Cat. No. B1528870
M. Wt: 206.71 g/mol
InChI Key: IUYZQLVUVHLHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride is a chemical compound with the molecular formula C8H17ClN2O . It is also known by its synonyms 2-AMINO-1-(2-METHYLPIPERIDIN-1-YL)ETHANONE HYDROCHLORIDE and 2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride .

Scientific Research Applications

  • Carbon Dioxide Capture :

    • The compound has been studied for its use in carbon dioxide (CO2) capture. For example, a study explored the use of piperazine promoted 2-amino-2-methyl-1-propanol (PZ + AMP) blended solution for the removal of high concentration CO2 in natural gas, indicating its potential application in environmental technology and the energy sector (Hairul, Shariff, & Bustam, 2017).
    • Another study characterized two blends of piperazine (PZ) and 2-amino-2-methyl-1-propanol (AMP) for CO2 capture by amine scrubbing, highlighting its application in industrial gas treatment processes (Li et al., 2013).
  • Neuropharmacology :

    • The compound has been investigated in neuropharmacology, particularly in the context of 5-hydroxytryptamine (5-HT4) receptors in rat models. One study examined the effects of novel, selective 5-HT4 receptor ligands on rat spatial navigation, suggesting its potential role in cognitive performance (Fontana et al., 1997).
  • Medicinal Chemistry :

    • Research in medicinal chemistry has explored the neuroprotective properties of related compounds. For instance, a study identified a potent and selective N-methyl-D-aspartate (NMDA) antagonist based on the structure of this compound, indicating its relevance in developing neuroprotective agents (Chenard et al., 1995).
  • Pharmaceutical Sciences :

    • The compound has been studied in the context of local anesthetics. Research on falicaine hydrochloride, a related compound, investigated its crystal polymorphism, which is significant for understanding the stability and effectiveness of pharmaceutical formulations (Schmidt, 2005).
  • Chemical Engineering :

    • Studies have also delved into the chemical engineering aspects, such as the absorption of CO2 into aqueous solutions of the compound activated by piperazine. This research is critical for designing efficient industrial processes for gas absorption (Samanta & Bandyopadhyay, 2009).

Safety And Hazards

The safety data sheet (SDS) for 2-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride can be found online . The SDS contains important information about the hazards of the chemical, its safe handling procedures, and measures to take in case of an accident.

properties

IUPAC Name

2-amino-1-(2-methylpiperidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7-5-3-4-6-11(7)9(12)8(2)10;/h7-8H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYZQLVUVHLHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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